2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile
Description
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-3-6-1-5-2-8(12)11-7(5)4-10-6/h1,4H,2H2,(H,11,12) |
InChI Key |
DFQOVFKPFYSOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyano-to-Pyrrolidine Conversion
A patent by CN104402879A describes a novel single-step cyclization method for constructing the octahydro-pyrrolo[2,3-c]pyridine scaffold. While this method targets saturated derivatives, its principles apply to the unsaturated target compound. The protocol involves treating a cyano-substituted pyridine precursor with sodium hydride in DMF, inducing intramolecular cyclization to form the pyrrolidine ring. Adapting this to unsaturated systems would require careful control of reaction conditions to prevent over-reduction.
Representative Procedure :
A solution of 5-cyano-3-(2-bromoethyl)pyridin-2(1H)-one (1.0 equiv) in anhydrous DMF is treated with NaH (1.2 equiv) at 0°C. The mixture is stirred at 80°C for 12 h, yielding the bicyclic product after aqueous workup.
Suzuki Coupling-Mediated Assembly
The synthesis of pyrrolo[2,3-b]pyridines via Suzuki coupling, as detailed in WO2006063167A1, provides a template for analogous [2,3-c] systems. Here, a brominated pyridine intermediate undergoes cross-coupling with boronic acids to install aryl/heteroaryl groups. For 5-cyano derivatives, a boronic acid bearing a nitrile group could be employed.
Key Reaction Parameters :
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv)
-
Base: K2CO3 (3 equiv)
-
Solvent: Dioxane/water (2.5:1)
-
Temperature: 80°C, 16 h
Functionalization at the 5-Position: Nitrile Incorporation
Nucleophilic Aromatic Substitution
Oxidation to Install the 2-Oxo Group
Jones Oxidation of Secondary Alcohols
The 2-oxo moiety is introduced via oxidation of a 2-hydroxy intermediate. Jones reagent (CrO3/H2SO4) effectively converts secondary alcohols to ketones, as evidenced in pyrrolo[2,3-b]pyridine syntheses.
Procedure :
A solution of 2-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile in acetone is treated with Jones reagent at 0°C until TLC confirms complete oxidation.
Oxone-Mediated Oxidation
For acid-sensitive substrates, Oxone® (2KHSO5·KHSO4·K2SO4) in aqueous THF provides a milder alternative:
-
Substrate (1.0 equiv)
-
Oxone® (2.5 equiv)
-
THF/H2O (3:1), 25°C, 6 h
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C₈H₅N₃O
- Molecular Weight: 159.14 g/mol
- CAS Number: 1190321-76-6
This compound features a fused pyridine and pyrrole ring system, which contributes to its unique biological activities.
Antimicrobial Applications
Recent studies have indicated that 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB).
Antitubercular Activity
The compound has shown promising results in inhibiting the growth of MTB:
- Minimum Inhibitory Concentration (MIC):
- Susceptible Strains: 4 - 32 µg/mL
- Multidrug-resistant Strains: 16 - 64 µg/mL
Table 1: Antimicrobial Activity of 2-Oxo-1H,2H,3H-Pyrrolo[2,3-c]pyridine-5-carbonitrile
| Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 4 - 32 | Susceptible |
| Multidrug-resistant MTB | 16 - 64 | Resistant |
These findings suggest that derivatives of this compound may serve as potential leads for developing new antitubercular agents.
Anticancer Applications
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce cytotoxic effects on various cancer cell lines.
Cytotoxicity Studies
Research has demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast). The proposed mechanisms include:
- Induction of Apoptosis: Triggering programmed cell death pathways.
- Cell Cycle Arrest: Interfering with the normal progression of the cell cycle.
Table 2: Cytotoxicity Assays on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | [Value] | Induction of apoptosis |
| L929 | [Value] | Cell cycle arrest |
Note: Specific IC50 values should be inserted based on experimental data from relevant studies.
Case Studies and Research Findings
-
Study on Antitubercular Activity:
A comprehensive study synthesized several derivatives of pyrrole compounds, including this specific compound. In vitro assays and molecular docking studies were employed to identify potential targets within MTB. -
Cytotoxicity Assays:
In vitro cytotoxicity assays conducted on various cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies suggested involvement in apoptosis pathways.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine
A key positional isomer is 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190321-76-6). The difference lies in the fusion position of the pyrrole and pyridine rings:
- Pyrrolo[2,3-c]pyridine : Fusion at positions 2 (pyrrole) and 3 (pyridine).
- Pyrrolo[2,3-b]pyridine : Fusion at positions 2 (pyrrole) and 2 (pyridine).
Impact : Positional isomerism alters electronic distribution and steric hindrance, affecting binding to biological targets. For example, pyrrolo[2,3-c] derivatives may exhibit enhanced solubility due to reduced π-stacking compared to [2,3-b] isomers.
Functional Group Variations
Nitrile vs. Carboxylate Esters
- This derivative is discontinued but highlights the role of substituents in stability.
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): A chloro-substituted analog with a carboxylic acid group, yielding 71% in synthesis. The carboxylate group enhances hydrogen-bonding capacity, useful in metalloenzyme inhibition.
Substituent Effects on Yield and Activity
Pharmacological Potential
- Cytotoxicity: Pyrrolo[2,3-c]pyridine derivatives with morpholinyl and amino groups (e.g., CAS 885524-48-1, ) show promise in ovarian cancer models, likely due to DNA intercalation or kinase inhibition.
- Synthetic Accessibility : Derivatives like 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in high yields (71–95%), making them viable intermediates for drug development.
Structural Complexity and Bioactivity
The compound 6-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile () demonstrates how adding a benzoxazolyl group and acetyl spacer enhances binding affinity to receptors like PARP or EGFR.
Biological Activity
2-Oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C₈H₅N₃O
- Molecular Weight : 159.14 g/mol
- IUPAC Name : 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-5-carbonitrile
- Canonical SMILES : C1C2=CC(=NC=C2NC1=O)C#N
The biological activity of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is primarily attributed to its ability to interact with various biological targets. The compound has been shown to bind to specific receptors and enzymes, leading to inhibition of enzymatic activity or disruption of receptor signaling pathways associated with disease progression.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related pyrrolo derivatives highlighted their potential in targeting the HGF/MET signaling pathway, which is crucial in many cancers. The derivatives demonstrated considerable potency with IC50 values in the low micromolar range, indicating their effectiveness as anticancer agents .
Antimicrobial Effects
Another area of interest is the antimicrobial activity of pyrrole-based compounds. Studies have shown that similar nitrogen heterocycles can exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged between 3.12 and 12.5 µg/mL, showcasing their potential as lead compounds for developing new antibacterial agents .
Research Findings
A summary of key research findings related to 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is presented in the following table:
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of pyrrolo derivatives, it was found that certain compounds exhibited remarkable selectivity towards prostate cancer cells (PC-3). The most potent analogs showed IC50 values as low as 0.33 μM when compared to standard chemotherapeutics like Doxorubicin .
Case Study 2: Antimicrobial Activity
A comparative study on pyrrole benzamide derivatives revealed that these compounds had an MIC value significantly lower than traditional antibiotics like ciprofloxacin against resistant bacterial strains. This suggests that they could serve as effective alternatives in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Cyclocondensation : Reacting a substituted pyrrole precursor with a nitrile-containing reagent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C .
- Nucleophilic Substitution : Introducing the carbonitrile group via displacement of a halogen (e.g., bromine) using CuCN or KCN in a DMF/H₂O mixture .
- Key Variables : Temperature, solvent polarity, and catalyst (e.g., Pd for cross-coupling reactions) significantly affect yield. For instance, higher temperatures (>100°C) improve cyclization efficiency but may degrade sensitive substituents .
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Pyrrole derivative, DMF, 120°C, 12h | 45–65% | |
| Nucleophilic Substitution | CuCN, K₂CO₃, DMF/H₂O, 80°C, 6h | 60–75% |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., NH protons at δ 10–12 ppm) and carbonitrile carbons (δ ~115 ppm) .
- X-ray Crystallography : Resolves the fused pyrrolo-pyridine ring system and confirms the oxo group position .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₆N₃O) and detects fragmentation patterns .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved to enhance bioactivity?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Target the electron-rich pyrrole ring (position 3 or 5) using halogenation (e.g., NBS in CCl₄) or nitration .
- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions at the pyridine ring (e.g., position 7) .
- Rational Design : Computational docking (e.g., AutoDock Vina) predicts substituent effects on target binding (e.g., kinase inhibition). For example, electron-withdrawing groups at position 5 improve metabolic stability .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate solubility (LogP ~2.1) and CYP450 metabolism. The carbonitrile group may increase hepatic clearance .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk. In vitro assays (e.g., Ames test) validate mutagenicity .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrrole ring) in microsomal incubations .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity). Variability often arises from assay conditions (e.g., ATP concentration in kinase assays) .
- Reproducibility Studies : Validate key findings in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .
- Structural Confirmation : Re-examine compound purity via HPLC (>95%) and confirm stereochemistry (if applicable) using chiral chromatography .
Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to balance yield and purity .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR-edited cell lines .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
